molecular formula C3H8O3S B046698 2-(Methylsulfonyl)ethanol CAS No. 15205-66-0

2-(Methylsulfonyl)ethanol

Cat. No. B046698
CAS RN: 15205-66-0
M. Wt: 124.16 g/mol
InChI Key: KFTYFTKODBWKOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Methylsulfonyl)ethanol and its derivatives, such as 2-(methylsulfonyl)-1-(2-quinolyl)ethanol and its O-methyl derivatives, involves conformational analyses carried out using molecular mechanics force fields and the Altona relationship, emphasizing the role of polar interactions and intramolecular hydrogen bonding in stabilizing different conformations (Alvarez-Ibarra et al., 1996).

Molecular Structure Analysis

The molecular structure of 2-(Methylsulfonyl)ethanol derivatives has been analyzed through conformational studies, focusing on β-hydroxy and β-methoxy sulfones. The stability of different conformations is controlled by polar interactions, with less significant contributions from steric effects and intramolecular hydrogen bonding (Alvarez-Ibarra et al., 1996).

Chemical Reactions and Properties

The compound participates in various chemical reactions, such as the synthesis of sulfonamides from methanesulfonyl chloride, highlighting its utility in producing compounds with different functional groups under specific reaction conditions (Zhao Li-fang, 2002).

Physical Properties Analysis

Physical properties like density, viscosity, and refractive indices of mixtures involving ethanol and other solvents have been studied, indicating the compound's interactions and compatibility with various chemicals (Andreatta et al., 2009).

Chemical Properties Analysis

2-(Methylsulfonyl)ethanol’s chemical properties, such as its role in the synthesis of chiral ligands and its reactions with other chemical compounds, have been explored to understand its reactivity and potential in synthetic chemistry. This includes the synthesis of chiral propargyl alcohols with moderate to good enantioselectivity (Jin et al., 2010).

Scientific Research Applications

  • It's used in the esterification of alcohols by carboxylic acids, utilizing the Brønsted acidic ionic liquid N-methyl-2-pyrrolidoniummethyl sulfonate for high conversion rates and selectivities (Zhang, Xu, Zhou, Zhang, & Wang, 2004).

  • In biofuel production, it aids in the pretreatment of rice straw for ethanol production, enhancing the utilization of rice straw components and reducing production costs (Zhu, Huang, Huang, Wang, Chen, & Wu, 2015).

  • It plays a role in synthesizing 2-(1H-1,2,4-triazol-1-yl)ethanols, which have potential applications in herbicidal and antifungal chemistry (Lassalas, Claraz, Tran, Vors, Tsuchiya, Coqueron, & Cossy, 2017).

  • Its derivative, 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, has been used for extracting alcohols from water, suggesting applications in renewable fuel processes (Chapeaux, Simoni, Ronan, Stadtherr, & Brennecke, 2008).

  • The compound is involved in the synthesis of β-hydroxy sulfones from hydrophilic epoxides in aqueous media, avoiding organic solvents (Chumachenko & Sampson, 2006).

  • Methyl sulfonamide synthesis, using methanesulfonyl chloride, cyclohexane, and ethanol, produces yields of 87%-89% at a reaction temperature of 35-40°C (Li-fang, 2002).

  • In photolysis studies, the methylsulfonyl radical from methylsulfonyl ethanol shows a lifetime of 1.1 ps, indicating potential in photochemical research (Owrutsky, Nelson, & Baronavski, 2001).

  • The compound is useful in microencapsulation processes, particularly for 2-phenyl ethanol, demonstrating its applicability in material science (Qiu, Tian, Yin, Zhou, & Zhu, 2019).

  • In medical research, it's been found that low-dose ethanol infusions can predispose elderly type 2 diabetic patients to sulfonylurea-induced low blood glucose (Burge, Zeise, Sobhy, Rassam, & Schade, 1999).

  • It's used in the development of ethanol sensors, which are highly sensitive and suitable for ethanol detection systems (Lee & Chou, 2004).

Safety And Hazards

2-(Methylsulfonyl)ethanol is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-methylsulfonylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3S/c1-7(5,6)3-2-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTYFTKODBWKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164950
Record name 2-(Methylsulfonyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfonyl)ethanol

CAS RN

15205-66-0
Record name 2-(Methylsulfonyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15205-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylsulfonyl)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015205660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylsulfonyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylsulphonyl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(METHANESULFONYL)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FI8EB2K0L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
JF Rogers, DM Green - Tetrahedron letters, 2002 - Elsevier
Mild conversion of electron deficient aryl fluorides to phenols using 2-(methylsulfonyl)ethanol - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search …
Number of citations: 40 www.sciencedirect.com
A Beld, CAA Claesen, ES Roersma… - Recueil des Travaux …, 1984 - Wiley Online Library
This communication describes the application of the 2‐(methylsulfonyl)ethyl group (Mse) as a base‐labile protecting group for the two hydroxyl functions in phosphoric acid monoesters. …
Number of citations: 25 onlinelibrary.wiley.com
SP Rowland, AL Bullock, VO Cirino… - Canadian Journal of …, 1968 - cdnsciencepub.com
The distribution of methylsulfonylethyl substituents at the 2-O-, 3-O-, and 6-O-positions of the monosubstituted D-glucopyranosyl unit of cotton cellulose was found to be a function of the …
Number of citations: 18 cdnsciencepub.com
KB Vega, D Cruz, ART Oliveira, MR Silva… - Journal of the Brazilian …, 2021 - SciELO Brasil
The key step in the chemoenzymatic synthesis of apremilast was to produce the chiral alcohol (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol, (R)-3. Two enzymatic …
Number of citations: 6 www.scielo.br
N Chumachenko, P Sampson - Tetrahedron, 2006 - Elsevier
Reaction of hydrophilic epoxides (ethylene oxide and propylene oxide) with readily accessible zinc sulfinates in aqueous solution under essentially neutral conditions afforded β-…
Number of citations: 34 www.sciencedirect.com
J Wei, Z Zhang, JK Tseng, I Treufeld, X Liu… - … Applied Materials & …, 2015 - ACS Publications
In this report, a dipolar glass polymer, poly(2-(methylsulfonyl)ethyl methacrylate) (PMSEMA), was synthesized by free radical polymerization of the corresponding methacrylate monomer…
Number of citations: 155 pubs.acs.org
Y Wang, X Huang, T Li, Z Wang, L Li, X Guo… - Journal of Materials …, 2017 - pubs.rsc.org
High-dielectric-constant (high-k) polymers are highly desirable for energy storage and dielectric applications in power systems and microelectronic devices because of their easy …
Number of citations: 87 pubs.rsc.org
M Holschbach, W Roden… - Journal of Labelled …, 1991 - Wiley Online Library
A useful synthetic approach to carbon‐11 labelled 1,4‐dihydropyridines is described. Carbon‐11 labelled calcium channel antagonists 11 C‐Nifedipine, 11 C‐Nisoldipine, 11 C‐…
S Fujii, TJ McCarthy - Langmuir, 2016 - ACS Publications
Although the sulfonyl functional group has a large dipole moment and compounds containing them (sulfones) have correspondingly high dielectric constants, this chemical structure has …
Number of citations: 22 pubs.acs.org
M Jain, J Fan, NZ Baturay, CH Kwon - Journal of medicinal …, 2004 - ACS Publications
A series of sulfonyl-group containing analogues of aldophosphamide (Aldo) were synthesized as potential anticancer prodrugs that liberate the cytotoxic phosphoramide mustards (PM, …
Number of citations: 46 pubs.acs.org

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